Enzyme Inhibition Selectivity: Monocyclic 1,3,5-Triazine-2,4-dione vs. Fused Analogs
In a direct comparative study, monocyclic 1,3,5-triazin-2,4-dione derivatives were completely inactive as thymidine phosphorylase (TP) inhibitors, whereas fused bicyclic analogs bearing a keto group at C7/C4 and a thioketo group at C5/C2 demonstrated TP inhibitory activity comparable to the positive control, 7-deazaxanthine (7-DX) [1]. The monocyclic core, represented by the target compound 1,3,5-triazine-2,4(1H,3H)-dione, showed no detectable inhibition, highlighting a critical structure-activity relationship (SAR) divergence.
| Evidence Dimension | In vitro thymidine phosphorylase inhibitory activity |
|---|---|
| Target Compound Data | IC50 > 100 µM (inactive) |
| Comparator Or Baseline | Fused bicyclic 1,3,5-triazine-2,4-dione derivatives (e.g., 5-thioxo-5,6-dihydro-4H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one) |
| Quantified Difference | Target compound inactive; fused derivatives show IC50 values comparable to 7-deazaxanthine (42.63 µM) |
| Conditions | In vitro enzyme assay using recombinant thymidine phosphorylase |
Why This Matters
This SAR distinction is crucial for medicinal chemists designing TP inhibitors; the monocyclic scaffold serves as a negative control or an inert core for further functionalization, whereas fused analogs represent active leads.
- [1] Bera, H., Chui, W. K., Gupta, S. D., Dolzhenko, A. V., & Sun, L. (2013). Synthesis, in vitro evaluation of thymidine phosphorylase inhibitory activity, and in silico study of 1,3,5-triazin-2,4-dione and its fused analogues. Medicinal Chemistry Research, 22(12), 6010-6021. View Source
